Structural Distinction: Desmethyl vs. Vc-seco-DUBA and Its Impact on Conjugate Design
Desmethyl Vc-seco-DUBA differs from its direct analog, Vc-seco-DUBA, by the absence of a methyl group . This structural variation can affect linker flexibility, payload release kinetics, and the hydrophobicity of the final ADC. While direct comparative data for this specific modification is limited, class-level inference from ADC linker chemistry indicates that even minor structural changes can significantly impact conjugation efficiency, DAR distribution, and in vivo pharmacokinetics [1]. Users requiring a specific linker-payload for custom ADC development cannot assume Vc-seco-DUBA will yield identical conjugation or biological outcomes.
| Evidence Dimension | Structural identity and molecular weight |
|---|---|
| Target Compound Data | Molecular Formula: C64H73ClN12O17; Molecular Weight: 1317.79 g/mol |
| Comparator Or Baseline | Vc-seco-DUBA (CAS 1345681-58-4): Molecular Formula: C65H75ClN12O17; Molecular Weight: 1331.81 g/mol |
| Quantified Difference | Difference of one methylene group (CH2), a mass difference of 14.02 g/mol |
| Conditions | Calculated from chemical formula |
Why This Matters
The structural difference confirms that Desmethyl Vc-seco-DUBA is a distinct chemical entity, not a generic substitute for Vc-seco-DUBA, and may yield different conjugation efficiencies and ADC properties.
- [1] MolecularCloud. Differences Between Cleavable and Non-Cleavable ADC Linkers. Accessed 2026-04-15. View Source
